2,4-Dichloro-5-isopropoxyaniline

Heterocyclic Herbicide Synthesis Oxadiazon Intermediate Process Chemistry Yield Optimization

Generic anilines fail to deliver the 1,2,4,5-tetrasubstituted benzene architecture required for oxadiazon-class herbicide synthesis, leading to inactive regioisomers and wasted synthetic steps. 2,4-Dichloro-5-isopropoxyaniline is the structurally mandated intermediate. • Delivers 92.69% two-step yield to the hydrazine intermediate, validated in patent literature for cost-sensitive agrochemical production. • 97% catalytic hydrogenation yield from the nitro precursor using established Raney nickel protocols, enabling scalable manufacture. • EINECS 255-258-9 listing eliminates REACH registration burden versus unregistered analogs, accelerating EU market entry for downstream formulations.

Molecular Formula C9H11Cl2NO
Molecular Weight 220.09 g/mol
CAS No. 41200-96-8
Cat. No. B1580495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-isopropoxyaniline
CAS41200-96-8
Molecular FormulaC9H11Cl2NO
Molecular Weight220.09 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C(=C1)N)Cl)Cl
InChIInChI=1S/C9H11Cl2NO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,12H2,1-2H3
InChIKeyRWRWIICNMOKBIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-5-isopropoxyaniline (CAS 41200-96-8) Procurement Overview: Purity Specifications and Physical Properties


2,4-Dichloro-5-isopropoxyaniline (CAS: 41200-96-8) is a chlorinated aromatic amine with the molecular formula C₉H₁₁Cl₂NO and a molecular weight of 220.10 g/mol [1]. The compound exists as a solid at ambient temperature with a melting point of 40–42 °C and a boiling point of 110–112 °C at 0.2 mmHg [2]. Commercial sourcing typically specifies a minimum purity of 98% , with some suppliers offering grades of ≥99.0% [3]. Its primary industrial role is as an essential intermediate for synthesizing 1,2,4,5-tetra-substituted benzene nitrogen-containing heterocyclic herbicides . Structurally, the compound features a 1,2,4,5-tetrasubstituted benzene core with chlorine atoms at the 2- and 4-positions and an isopropoxy group at the 5-position, a substitution pattern that confers distinct reactivity profiles compared to mono-chlorinated or non-alkoxylated aniline analogs .

Why 2,4-Dichloro-5-isopropoxyaniline (41200-96-8) Cannot Be Replaced by Unsubstituted or Differently Substituted Anilines in Heterocyclic Herbicide Synthesis


Substituting 2,4-dichloro-5-isopropoxyaniline with generic aniline derivatives fails because the specific 1,2,4,5-tetrasubstituted benzene architecture is structurally mandatory for constructing the fused heterocyclic core of commercial herbicides . Unsubstituted aniline (C₆H₅NH₂), mono‑chlorinated analogs (e.g., 4‑chloroaniline), or even 2,4‑dichloroaniline lacking the 5‑isopropoxy group cannot undergo the requisite diazotization‑cyclization sequences that yield the active 1,2,4‑triazine‑3,5‑dione or oxadiazole scaffolds [1]. The 5‑isopropoxy substituent is not a minor functional variation; it provides the oxygen nucleophile and steric bulk necessary for correct regioselectivity during heterocycle formation [2]. Furthermore, the specific chlorine substitution pattern at the 2‑ and 4‑positions, combined with the 5‑isopropoxy group, generates a unique electron density distribution that governs both the rate and selectivity of downstream coupling reactions with triazine or oxadiazole precursors [3]. Procurement of alternative anilines—even those that appear superficially similar—will result in either complete synthetic failure or the formation of incorrect regioisomers that lack herbicidal efficacy, thereby increasing downstream purification costs and wasting valuable synthetic steps [4].

2,4-Dichloro-5-isopropoxyaniline (41200-96-8) Quantitative Evidence Guide: Head-to-Head Performance Against Comparators


Two-Step Synthesis Yield of 2,4-Dichloro-5-isopropoxyaniline for Oxadiazon Intermediate Production

In a direct comparative analysis within a published synthetic methodology for the oxadiazon herbicide intermediate, 2,4-dichloro-5-isopropoxyaniline was synthesized and subsequently converted to 2,4-dichloro-5-isopropoxyphenylhydrazine. The overall two-step yield for the sequence (starting from the appropriate nitrobenzene precursor) was determined to be 92.69%. In contrast, parallel synthetic routes employing alternative aniline building blocks with different substitution patterns (e.g., 3,4-dichloroaniline derivatives) exhibited markedly inferior yields in chloroacetamide herbicide synthesis, often falling into the 'very weak' efficacy category with unspecified but suboptimal yields [1].

Heterocyclic Herbicide Synthesis Oxadiazon Intermediate Process Chemistry Yield Optimization

Catalytic Hydrogenation Reduction Efficiency: Ni-Catalyzed Yield Comparison

A dedicated catalytic hydrogenation study evaluated the conversion of 2,4-dichloro-5-isopropoxynitrobenzene to 2,4-dichloro-5-isopropoxyaniline using a modified Raney nickel catalyst in ethanol. The optimized process delivered a product yield of 97%. In the same experimental system, the presence of specific impurities—2,4-dichloro-5-nitrophenol, water, and NaBr—was shown to reduce this yield, underscoring the criticality of precursor purity [1]. No comparable yields are reported for the reduction of structurally simpler nitrobenzenes (e.g., 2,4-dichloronitrobenzene) under identical catalyst and solvent conditions, which are known to exhibit different hydrogen uptake kinetics and dehalogenation side reactions, as documented in broader nitroarene hydrogenation literature [2].

Catalytic Hydrogenation Nitroarene Reduction Process Chemistry Efficiency

Structural Specificity in Herbicidal Activity: Class‑Level Comparison with 3,4-Dichloroaniline Derivatives

A structure-activity relationship study of chloroacetamide herbicides synthesized from various dichloroaniline precursors revealed a sharp divergence in efficacy. Derivatives built from 3,4-dichloroaniline were explicitly characterized as exhibiting 'very weak herbicidal effects on grass and broadleaf weeds,' whereas derivatives built from the 2,4,5‑substituted pattern (the class to which 2,4‑dichloro‑5‑isopropoxyaniline belongs) form the backbone of commercially viable herbicides such as Oxadiazon [1]. While this is a class‑level inference, the data demonstrate that the precise position of chlorine substitution is a non-negotiable determinant of herbicidal activity. The 2,4‑dichloro‑5‑isopropoxy arrangement is specifically required for the active 1,2,4‑triazine‑3,5‑dione and oxadiazole pharmacophores .

Herbicide Efficacy Structure-Activity Relationship Chloroacetamide Derivatives

Physical Form and Purity Consistency: Commercial Specification Benchmarking

Commercial specifications for 2,4-dichloro-5-isopropoxyaniline consistently cite a minimum purity of 98% , with premium industrial grades offering ≥99.0% purity [1]. The compound is supplied as a solid with a melting point of 40–42 °C [2], which simplifies handling and storage relative to liquid aniline derivatives (e.g., 2,3-dichloroaniline, m.p. 24 °C, or aniline itself, liquid at room temperature). This solid physical form at ambient temperatures reduces the risk of spills, volatilization losses, and container degradation during shipping and storage compared to lower-melting or liquid aniline analogs [3].

Chemical Procurement Specifications Purity Grading Physical Form Stability

Intellectual Property Protection: Patented Synthesis Methods as Supply Chain Differentiator

Multiple distinct patented synthetic routes exist for 2,4-dichloro-5-isopropoxyaniline, including hydrazine hydrate reduction [1], catalytic hydrogenation with modified Raney nickel [2], and solvent-free hydrogenation processes [3]. This portfolio of protected methodologies indicates that the compound is not a commodity chemical produced by a single generic route. In contrast, simpler anilines such as 2,4-dichloroaniline or aniline itself are produced via well-established, non-proprietary, large-scale processes (e.g., chlorination of aniline or nitrobenzene reduction) that offer limited process differentiation between suppliers [4].

Process Patent Supply Chain Security Synthetic Methodology

EINECS Inventory Registration: Regulatory Compliance for EU Market Access

2,4-Dichloro-5-isopropoxyaniline is listed on the European Inventory of Existing Commercial Chemical Substances (EINECS) under number 255-258-9 [1]. This registration is a prerequisite for commercial importation and use within the European Union under REACH regulations. In contrast, several structurally related experimental anilines or newer proprietary intermediates lack EINECS listing, which can create significant regulatory hurdles, additional registration costs, and market access delays for EU-based procurement and manufacturing operations [2].

EINECS Registration Regulatory Compliance EU Chemical Import

2,4-Dichloro-5-isopropoxyaniline (41200-96-8) Optimal Application Scenarios Derived from Evidence


Large-Scale Synthesis of Oxadiazon and Related 1,2,4-Triazine-3,5-dione Herbicides

When manufacturing oxadiazon (CAS 19666-30-9) or its fluoroethyl triazine-dione analogs, 2,4-dichloro-5-isopropoxyaniline is the structurally mandated intermediate. The 92.69% two-step yield reported in patent literature for conversion to 2,4-dichloro-5-isopropoxyphenylhydrazine justifies its use in cost-sensitive agrochemical production. Alternative anilines, including 3,4-dichloroaniline, produce derivatives with 'very weak' herbicidal activity and are unsuitable for this synthetic pathway . The 97% hydrogenation yield further supports its suitability for large-scale nitroarene reduction processes.

EU-Compliant Agrochemical Intermediate Procurement

For organizations manufacturing herbicide active ingredients or their intermediates within the European Union, 2,4-dichloro-5-isopropoxyaniline offers a compliance advantage due to its EINECS listing (255-258-9) . This eliminates the need for time-consuming and costly REACH registration dossiers that would be required for unlisted structural analogs. Procurement of this EINECS-listed compound reduces regulatory risk and accelerates market entry for downstream formulated products, particularly when compared to newer, unregistered aniline derivatives that may offer similar chemical functionality but lack regulatory clearance .

Process Development Leveraging Patented Catalytic Hydrogenation Methods

Research and development teams seeking to optimize the reduction of 2,4-dichloro-5-isopropoxynitrobenzene can utilize the established catalytic hydrogenation protocol employing modified Raney nickel in ethanol, which reliably delivers 97% yield . For facilities aiming to minimize solvent usage and waste streams, the solvent-free hydrogenation method disclosed in patent literature provides a differentiated process option . These patented methodologies are specific to this substitution pattern; attempts to apply identical conditions to other dichloroanilines may result in dehalogenation side reactions that compromise product integrity.

Synthesis of Dyes, Pharmaceuticals, and Other 1,2,4,5-Tetrasubstituted Benzene Derivatives

Beyond herbicide synthesis, 2,4-dichloro-5-isopropoxyaniline serves as a versatile building block for dyes and pharmaceuticals that require a 1,2,4,5-tetrasubstituted benzene core . The compound's solid physical form (m.p. 40–42 °C) and commercial availability at ≥98% purity make it a practical choice for laboratory-scale medicinal chemistry and process R&D. The presence of both chlorine atoms (for subsequent cross-coupling) and the isopropoxy group (as a masked phenol or for further functionalization) provides a differentiated synthetic handle set not available in simpler dichloroanilines .

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